
5-甲氧基-2-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-YL)-1H-吲哚
描述
“5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole” is an organic compound with borate and sulfonamide groups . It has a molecular weight of 249.12 and a molecular formula of C13H20BNO3 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H20BNO3/c1-12(2)13(3,4)18-14(17-12)10-7-6-9(16-5)8-11(10)15/h6-8H,15H2,1-5H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.科学研究应用
有机合成
该化合物是有机合成中的重要中间体 . 它可以通过亲核和酰胺化反应合成 . 它在各种转化过程中具有高稳定性、低毒性和高反应性,因此特别有用 .
药物开发
在药物开发领域,像这种硼酸化合物通常用于保护二醇 . 它们被用于氨基酸的不对称合成、狄尔斯-阿尔德反应和铃木偶联反应 .
酶抑制剂
硼酸化合物通常用作酶抑制剂或特异性配体药物 . 它们在治疗肿瘤和微生物感染方面具有潜在的应用 .
抗癌药物
除了治疗肿瘤和微生物感染之外,它们还可以用于治疗抗癌药物 . 硼酸酯键广泛用于构建刺激响应性药物载体 .
荧光探针
硼酸化合物还可以用作荧光探针来识别过氧化氢、糖类、铜离子和氟离子以及儿茶酚胺 .
药物载体
基于硼酸酯键的药物载体类型包括药物-聚合物偶联、聚合物胶束、线性-超支化聚合物和介孔二氧化硅 . 它们不仅可以负载抗癌药物,还可以递送胰岛素和基因 .
控释
药物通过共价或非共价相互作用加载到载体上,硼酸酯键在不同环境中的形成和断裂用于实现药物的控释 .
分析化学
安全和危害
This compound is labeled with the signal word “Warning” and has hazard statements H315 and H319 . These indicate that it may cause skin irritation (H315) and serious eye irritation (H319). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
作用机制
Target of Action
It is known that organoboron compounds, such as this one, have a wide range of applications in pharmacy and biology . They are often used as enzyme inhibitors or specific ligand drugs .
Mode of Action
Organoboron compounds are known for their high reactivity in various transformation processes . They can interact with their targets through covalent or non-covalent interactions .
Biochemical Pathways
Organoboron compounds are known to be involved in various biological processes, including the protection of diols in the organic synthesis of drugs, the asymmetric synthesis of amino acids, diels–alder and suzuki coupling reactions .
Pharmacokinetics
Organoboron compounds are known for their high stability, low toxicity, and high reactivity, which can influence their bioavailability .
Result of Action
Organoboron compounds are known to have a wide range of applications, including the treatment of tumors and microbial infections, and they can also be used to treat anticancer drugs .
Action Environment
Organoboron compounds are known to respond to various microenvironmental changes such as ph, glucose, and atp in the organism .
生化分析
Biochemical Properties
5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole plays a significant role in biochemical reactions due to its boronic ester group. This group can interact with various enzymes, proteins, and other biomolecules. For instance, boronic esters are known to inhibit serine proteases by forming a reversible covalent bond with the active site serine residue. This interaction can modulate the activity of the enzyme and has potential therapeutic applications in diseases where protease activity is dysregulated .
Additionally, 5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole can interact with proteins that have nucleophilic side chains, such as cysteine and lysine residues. These interactions can lead to the formation of covalent adducts, which can alter the function of the protein and affect various cellular processes .
Cellular Effects
The effects of 5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole on cells are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting proteases, it can affect signaling pathways that rely on proteolytic processing of signaling molecules. This can lead to changes in cell proliferation, apoptosis, and differentiation .
Moreover, the formation of covalent adducts with proteins can impact gene expression by modifying transcription factors or other regulatory proteins. This can result in changes in the expression of genes involved in various cellular processes, including metabolism, cell cycle regulation, and stress responses .
Molecular Mechanism
At the molecular level, 5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole exerts its effects through several mechanisms. The boronic ester group can form reversible covalent bonds with nucleophilic residues in enzymes and proteins, leading to enzyme inhibition or activation. For instance, the inhibition of serine proteases involves the formation of a covalent bond between the boronic ester and the serine residue in the active site .
Additionally, the compound can modulate gene expression by forming covalent adducts with transcription factors or other regulatory proteins. This can alter their activity and lead to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that boronic esters can undergo hydrolysis under physiological conditions, leading to the release of the parent boronic acid and the corresponding alcohol . This degradation can affect the compound’s ability to interact with biomolecules and exert its effects.
Long-term exposure to 5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole in in vitro or in vivo studies can lead to changes in cellular function, including alterations in cell proliferation, apoptosis, and metabolism .
Dosage Effects in Animal Models
The effects of 5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of gene expression. At high doses, it can lead to toxic or adverse effects, including cellular damage, oxidative stress, and inflammation .
Threshold effects have been observed in studies, where a certain dosage is required to achieve the desired biochemical effects. Beyond this threshold, the compound’s effects can become detrimental, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole is involved in various metabolic pathways. The boronic ester group can be metabolized by enzymes such as esterases, leading to the formation of the corresponding boronic acid and alcohol . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels.
The compound’s interactions with metabolic enzymes can also influence the overall metabolic profile of cells, leading to changes in energy production, biosynthesis, and detoxification processes .
Transport and Distribution
The transport and distribution of 5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins, facilitating its uptake and distribution . For instance, boronic esters can be transported by organic anion transporters, which play a role in the cellular uptake of various organic compounds .
The localization and accumulation of the compound within specific cellular compartments can affect its activity and function. For example, the compound’s interaction with nuclear transport proteins can facilitate its entry into the nucleus, where it can modulate gene expression .
Subcellular Localization
The subcellular localization of 5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, the presence of nuclear localization signals can facilitate the compound’s entry into the nucleus, where it can interact with transcription factors and other regulatory proteins .
The compound’s localization within the endoplasmic reticulum or mitochondria can also influence its effects on cellular metabolism and stress responses .
属性
IUPAC Name |
5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO3/c1-14(2)15(3,4)20-16(19-14)13-9-10-8-11(18-5)6-7-12(10)17-13/h6-9,17H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZMEMXVPBBRNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=CC(=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681927 | |
| Record name | 5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
683229-62-1 | |
| Record name | 5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-bromo-1-[(3-fluorophenyl)methyl]-1H-pyrazole](/img/structure/B1463700.png)
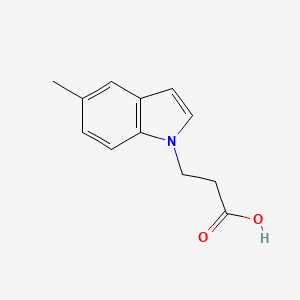
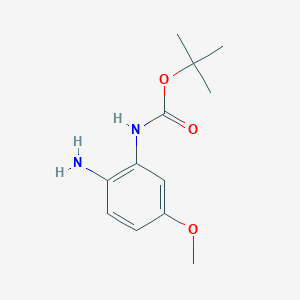
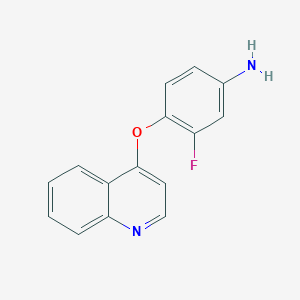




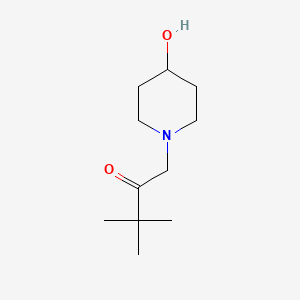
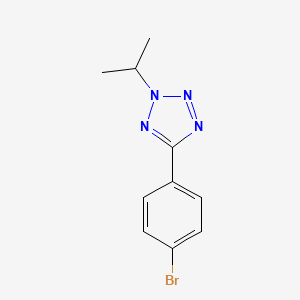
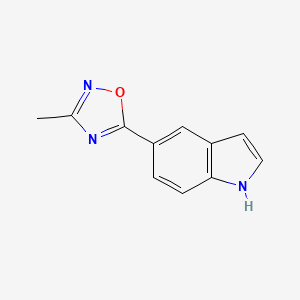
![2-chloro-N-({3-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide](/img/structure/B1463716.png)
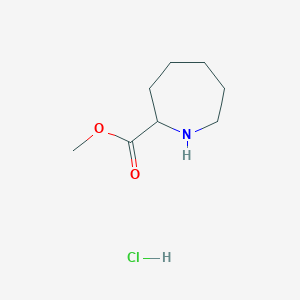
![Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1463720.png)
